molecular formula C8H18ClNO2 B142789 Methyl 7-aminoheptanoate hydrochloride CAS No. 17994-94-4

Methyl 7-aminoheptanoate hydrochloride

Cat. No. B142789
Key on ui cas rn: 17994-94-4
M. Wt: 195.69 g/mol
InChI Key: CHMAEAFFKRYPQT-UHFFFAOYSA-N
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Patent
US07442702B2

Procedure details

A solution of 7-amino-heptanoic acid (3.0 g, 21.0 mmol), in 25 mL MeOH and 2.4 mL concentrated HCl was heated at reflux for 4 hours and was stirred at room temperature for 60 h. The mixture was concentrated in vacuo to afford the title compound (3.3 g). 1H NMR (400 MHz, CD3OD) δ 3.62 (s, 3H), 2.89 (m, 2H), 2.31 (t, 2H), 1.62 (m, 4H), 1.37 (m, 4H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]([OH:10])=[O:9].[ClH:11].[CH3:12]O>>[ClH:11].[CH3:12][O:9][C:8](=[O:10])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][NH2:1] |f:3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NCCCCCCC(=O)O
Name
Quantity
2.4 mL
Type
reactant
Smiles
Cl
Name
Quantity
25 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 60 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
Cl.COC(CCCCCCN)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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